

# Chemical structure and properties of Cannabinol-7-oic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cannabinol-7-oic acid*

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## Cannabinol-7-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cannabinol-7-oic acid** (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a phytocannabinoid found in the *Cannabis sativa* plant. While research on major cannabinoids like THC and CBD has been extensive, their acidic metabolites, including CBN-7-oic acid, are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of **Cannabinol-7-oic acid**. Due to the limited availability of direct experimental data for CBN-7-oic acid, this document also extrapolates potential methodologies for its synthesis and analysis based on established protocols for structurally related cannabinoid acids, such as Tetrahydrocannabinol-7-oic acid (THC-7-oic acid) and Cannabidiol-7-oic acid (CBD-7-oic acid). This guide aims to serve as a foundational resource for researchers and professionals in the field of cannabinoid chemistry and drug development, highlighting areas where further investigation is critically needed.

### Chemical Structure and Identification

**Cannabinol-7-oic acid** is characterized by the core structure of cannabinol with a carboxylic acid group at the C-7 position. This modification significantly alters the polarity and potential biological activity of the parent compound, CBN.

Molecular Formula:  $C_{21}H_{24}O_4$  [\[1\]](#)

Molecular Weight: 340.41 g/mol [\[1\]](#)

The proposed chemical structure of **Cannabinol-7-oic acid** is depicted below, inferred from the known structure of cannabinol.

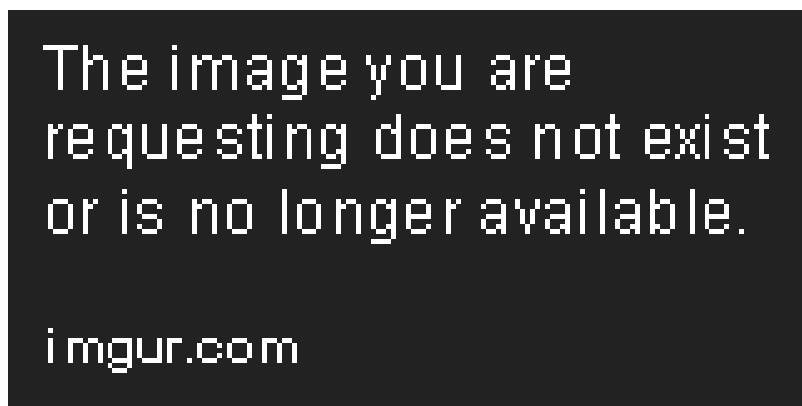


Figure 1: Proposed chemical structure of **Cannabinol-7-oic acid**.

## Physicochemical Properties

Direct experimental data on the physicochemical properties of **Cannabinol-7-oic acid** are not readily available in the current scientific literature. However, data for the structurally similar metabolite, Tetrahydro**cannabinol-7-oic acid**, can provide estimated values and a basis for experimental design.

Property	Value (for Tetrahydrocannabinol-7-oic acid)	Data for Cannabinol-7-oic acid	Reference
Boiling Point	459.2 ± 45.0 °C (Predicted)	Not Available	[2][3]
Density	1.140 ± 0.06 g/cm <sup>3</sup> (Predicted)	Not Available	[2][3]
pKa	4.75 ± 0.40 (Predicted)	Not Available	[4]
Solubility	DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 30 mg/ml; Methanol: 30 mg/ml	Not Available	[3][4]

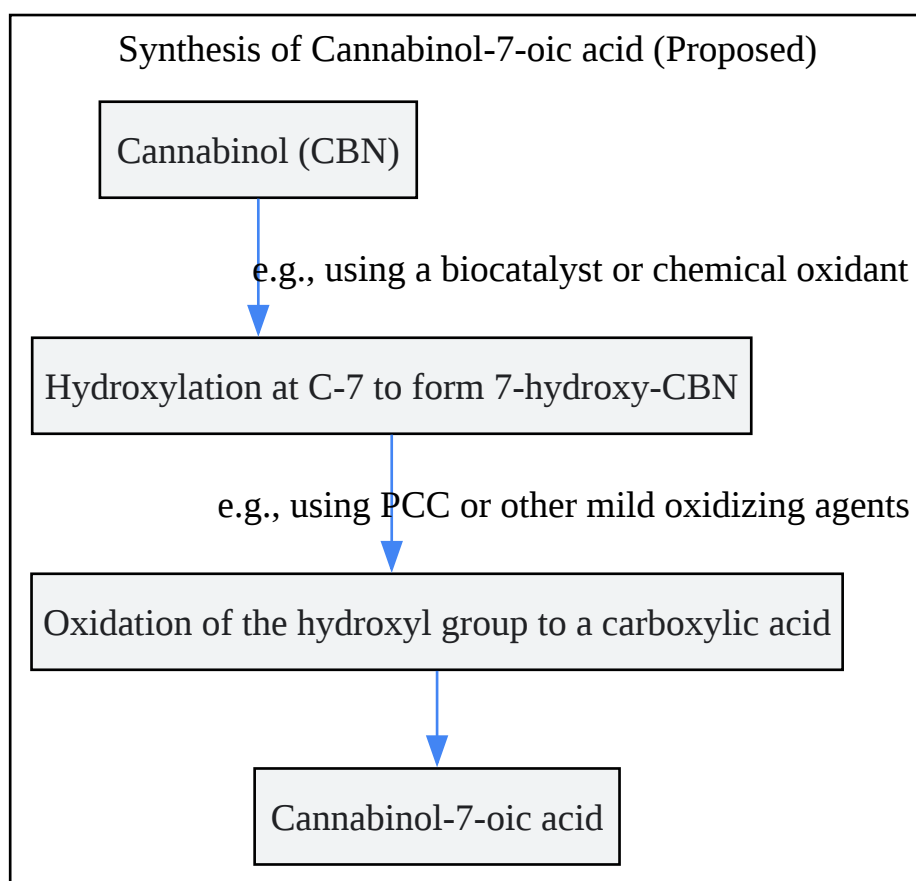
Table 1: Physicochemical data for Tetrahydrocannabinol-7-oic acid. Data for Cannabinol-7-oic acid is currently unavailable.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Cannabinol-7-oic acid have not been published. The following sections outline potential methodologies adapted from established procedures for other major cannabinoid acids.

## Proposed Synthetic Pathway

A potential synthetic route to Cannabinol-7-oic acid could be adapted from the synthesis of CBD-7-oic acid, which involves the oxidation of a hydroxylated precursor. A generalized workflow is presented below.



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Caption: Proposed synthetic workflow for **Cannabinol-7-oic acid**.

Methodology Insight: The synthesis of CBD-7-oic acid has been achieved through a multi-step process involving protection of phenolic hydroxyls, followed by allylic oxidation. A similar strategy could be envisioned for the synthesis of CBN-7-oic acid from cannabinal, likely requiring selective oxidation of the C-7 methyl group.

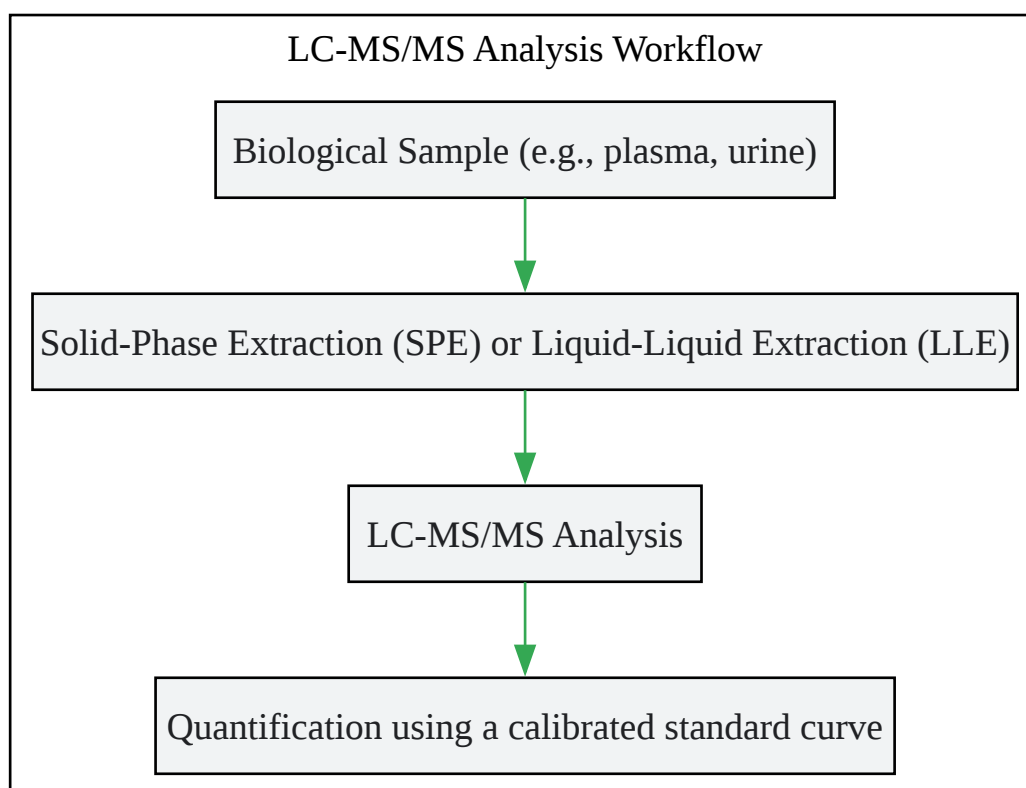
## Analytical Methods

The quantification of cannabinoid acids in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

Technique	Description
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)	This is the gold standard for the quantitative analysis of cannabinoids and their metabolites in biological fluids. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
GC-MS (Gas Chromatography-Mass Spectrometry)	GC-MS can also be used, but it often requires derivatization of the carboxylic acid group to increase volatility and thermal stability. This can introduce additional steps and potential for analytical variability.

Table 2: Recommended analytical techniques for the quantification of **Cannabinol-7-oic acid**.

Experimental Workflow for LC-MS/MS Analysis:



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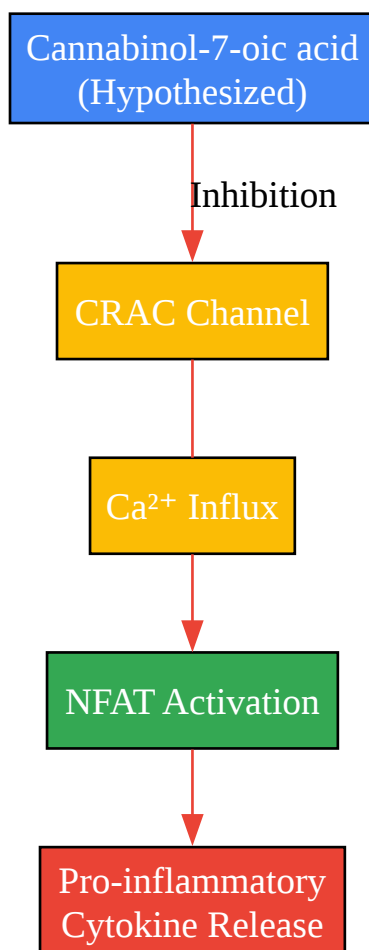
Caption: General workflow for the analysis of **Cannabinol-7-oic acid** in biological samples.

## Biological Activity and Signaling Pathways

The biological activity and mechanism of action of **Cannabinol-7-oic acid** are largely unexplored. However, research on other acidic cannabinoids suggests potential anti-inflammatory properties. For instance, some acidic cannabinoids have been shown to suppress proinflammatory cytokine release by blocking store-operated calcium entry (SOCE).

Potential Signaling Pathway:

Based on the activity of other acidic cannabinoids, a potential mechanism of action for **Cannabinol-7-oic acid** could involve the modulation of inflammatory pathways. The following diagram illustrates a generalized pathway for the anti-inflammatory effects of acidic cannabinoids.



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